IIIM-290 is a semisynthetic derivative of the natural product rohitukine, which is derived from the Indian medicinal plant Dysoxylum binectariferum. This compound has been identified as a potent inhibitor of cyclin-dependent kinases, specifically Cdk-9, and exhibits significant anticancer properties. IIIM-290 has shown efficacy in preclinical models of colon, pancreatic, and leukemia cancers, demonstrating a promising oral bioavailability of approximately 71% at a dosage of 50 mg/kg. Its development is part of an effort to improve the bioavailability and therapeutic profile of rohitukine derivatives, which have historically required intravenous administration due to poor solubility and bioavailability issues .
The synthesis of IIIM-290 involves several key steps that focus on enhancing its pharmacological properties while maintaining structural integrity. Initially, a series of rohitukine derivatives were synthesized and screened for their ability to inhibit cyclin-dependent kinases. The specific method for synthesizing IIIM-290 includes the hydroxylation of the B-ring and the introduction of a dichlorostyryl moiety, which is crucial for its biological activity.
Technical Details:
The molecular structure of IIIM-290 can be described as follows:
Data:
IIIM-290 participates in various chemical reactions that are critical for its biological activity. The primary reaction involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle regulation.
Technical Details:
The mechanism of action for IIIM-290 primarily revolves around its role as a Cdk inhibitor. By inhibiting cyclin-dependent kinases, it disrupts cell cycle progression in cancer cells.
Process:
Data:
IIIM-290 exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant Data:
The hydrochloride salt form significantly enhances solubility (45-fold improvement), leading to better pharmacokinetic profiles in vivo .
IIIM-290 has several scientific applications primarily in cancer research:
The promising results from preclinical studies suggest that IIIM-290 could advance into clinical trials for cancer therapy, representing a significant step forward in the development of orally bioavailable kinase inhibitors .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0